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molecular formula C8H10ClN5O2 B8325316 1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

1-(6-Chloro-3-pyridylmethyl)-3-methyl2-nitroguanidine

Cat. No. B8325316
M. Wt: 243.65 g/mol
InChI Key: SWHRDLPFZQFSLS-UHFFFAOYSA-N
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Patent
US06008363

Procedure details

To a mixture of O-methyl-N-(6-chloro-3-pyridylmethyl)-N'-nitroisourea (970 mg, 3.96 mmol) and water (30 ml) was added 40% aqueous solution of methylamine (0.7 ml, 7.92 mmol, 2.0 equivalents) at room temperature with stirring. After 1.5 hours of stirring at room temperature, the resulting crystals were collected. The crystals were washed with water and methanol, and dried. As a result, 860 mg (89.1% yield) of 1-(6-chloro-3-pyridylmethyl)-3-methyl-2-nitroguanidine.
Name
O-methyl-N-(6-chloro-3-pyridylmethyl)-N'-nitroisourea
Quantity
970 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[N:13][N+:14]([O-:16])=[O:15])[NH:4][CH2:5][C:6]1[CH:7]=[N:8][C:9]([Cl:12])=[CH:10][CH:11]=1.[CH3:17][NH2:18]>O>[Cl:12][C:9]1[N:8]=[CH:7][C:6]([CH2:5][NH:4][C:3]([NH:18][CH3:17])=[N:13][N+:14]([O-:16])=[O:15])=[CH:11][CH:10]=1

Inputs

Step One
Name
O-methyl-N-(6-chloro-3-pyridylmethyl)-N'-nitroisourea
Quantity
970 mg
Type
reactant
Smiles
COC(NCC=1C=NC(=CC1)Cl)=N[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.7 mL
Type
reactant
Smiles
CN

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 1.5 hours of stirring at room temperature
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the resulting crystals were collected
WASH
Type
WASH
Details
The crystals were washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNC(=N[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 860 mg
YIELD: PERCENTYIELD 89.1%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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